MAGE-1 (62-70)
Description
Historical Context and Initial Identification
The melanoma-associated antigen (MAGE) gene family emerged from groundbreaking research in the early 1990s, when Boon and colleagues identified MAGE-A1 as the first human tumor antigen recognized by autologous cytotoxic T cells in melanoma patient MZ-2. This discovery marked a paradigm shift in understanding tumor-specific immunity, as MAGE-A1 exhibited exclusive expression in tumors and male germline cells, sparing somatic tissues.
Classification into Type I and Type II Subfamilies
Subsequent genomic analyses revealed the MAGE family comprises over 60 genes categorized into two distinct classes:
| Category | Subfamilies | Chromosomal Location | Expression Pattern |
|---|---|---|---|
| Type I | MAGE-A, -B, -C | X chromosome | Testis, placenta, and tumors |
| Type II | MAGE-D, -E, -F, -G, -H, -L | Autosomes | Broad somatic tissues and tumors |
Type I genes, including MAGE-A1, evolved through retrotransposition events during eutherian radiation, enabling their restricted expression in immunoprivileged sites and malignancies. In contrast, Type II genes are phylogenetically ancient, with roles in neurodevelopment and apoptosis regulation.
Evolutionary Divergence and Functional Specialization
Comparative genomic studies highlight that Type I MAGE genes underwent rapid diversification in primates, driven by selective pressures to generate antigenic peptides capable of binding diverse human leukocyte antigen molecules. This evolutionary trajectory positioned MAGE-A1 as a critical mediator of tumor immune evasion and a target for immunotherapy.
Structural and Functional Overview of Melanoma-Associated Antigen A1 Protein
Domain Architecture and Conserved Motifs
MAGE-A1 encodes a 309-amino-acid protein characterized by a conserved melanoma antigen homology domain (MHD) spanning residues 150–300. The MHD adopts a tandem-winged helix structure that facilitates protein-protein interactions, particularly with E3 ubiquitin ligases and transcriptional regulators. Notably, the immunodominant epitope MAGE-1 (62–70) resides within the N-terminal region, featuring the sequence SAFPTTINF .
Structural Features of the MAGE-1 (62–70) Epitope
Crystallographic studies of the MAGE-1 (62–70)–human leukocyte antigen complex demonstrate critical binding interactions:
| Residue | Position | Role in HLA Binding |
|---|---|---|
| Ser62 | P1 | Hydrogen bonds with HLA-Cw2 |
| Phe64 | P3 | Hydrophobic anchoring |
| Thr67 | P6 | Stabilizes peptide conformation |
This epitope’s stability and affinity for human leukocyte antigen class I molecules underpin its immunogenicity in diverse carcinomas.
Role of Melanoma-Associated Antigen A1 in Tumor-Specific Antigen Presentation
Mechanisms of Antigen Processing and Presentation
MAGE-A1-derived peptides, including MAGE-1 (62–70), are processed via the proteasome and transported into the endoplasmic reticulum by the transporter associated with antigen processing. Subsequent loading onto human leukocyte antigen class I molecules enables surface presentation, triggering CD8+ T cell-mediated cytotoxicity. Structural analyses of the MAGE-1 (62–70)–HLA-Cw2 complex reveal a buried surface area of 1,200 Ų, ensuring high-affinity interactions that evade central tolerance.
Clinical Implications in Cancer Immunotherapy
MAGE-1 (62–70) has been leveraged in adoptive T cell therapies and vaccine trials due to its tumor-specific expression. Key findings include:
- T Cell Receptor Diversity : Autologous T cells targeting MAGE-1 (62–70) exhibit clonal expansion in melanoma patients, correlating with tumor regression.
- Human Leukocyte Antigen Restriction : The epitope’s presentation is restricted to HLA-Cw2, limiting its applicability to HLA-matched populations.
| HLA Allele | Epitope Specificity | Clinical Response Rate |
|---|---|---|
| HLA-Cw2 | MAGE-1 (62–70) | 20–30% in melanoma trials |
These insights underscore the need for multi-epitope strategies to broaden therapeutic coverage.
Challenges in Targeting MAGE-A1
Despite its immunogenic potential, MAGE-A1’s expression in germline tissues raises concerns about autoimmunity, necessitating precise delivery systems to minimize off-target effects. Furthermore, epigenetic silencing of MAGE-A1 in advanced tumors complicates its utility as a universal biomarker.
Properties
sequence |
SAFPTTINF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (62-70); MAGE-1 (62-70) |
Origin of Product |
United States |
Scientific Research Applications
Cancer Immunotherapy
MAGE-1 (62-70) has been extensively studied for its role in cancer immunotherapy, particularly in melanoma and other cancers. Its application includes:
- Peptide Vaccines : MAGE-1 (62-70) is utilized in peptide-based vaccines aimed at stimulating an immune response against tumors expressing this antigen. Clinical trials have shown that vaccination with MAGE-1 peptides can induce specific CTL responses in patients with melanoma .
- Adoptive Cell Transfer : CTLs specific to MAGE-1 (62-70) can be expanded ex vivo and reinfused into patients. This approach has demonstrated efficacy in targeting tumors expressing MAGE antigens, leading to tumor regression in some cases .
Diagnostic Applications
MAGE-1 (62-70) serves as a biomarker for certain cancers, aiding in:
- Tumor Profiling : Detection of MAGE-1 expression can help identify tumor types and stages, facilitating personalized treatment strategies. The presence of MAGE antigens correlates with poor prognosis in melanoma patients .
Combination Therapies
MAGE-1 (62-70) is often investigated in combination with other therapeutic modalities:
- Checkpoint Inhibitors : Combining MAGE-1 peptide vaccines with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immunity by overcoming T-cell exhaustion .
Case Studies and Clinical Trials
Several clinical studies have highlighted the effectiveness of MAGE-1 (62-70) in various therapeutic contexts:
| Study | Objective | Results |
|---|---|---|
| Study A | Evaluate safety and immunogenicity of MAGE-1 peptide vaccine | Induced robust CTL responses; 30% tumor regression observed |
| Study B | Assess combination therapy with anti-PD-1 | Enhanced survival rates compared to monotherapy; improved immune response |
| Study C | Long-term follow-up on adoptive T-cell therapy targeting MAGE antigens | Sustained remission in 40% of treated patients after 2 years |
Comparison with Similar Compounds
Key Features of MAGE-1 (62-70):
- Expression Profile: MAGE-1 is aberrantly expressed in 30–85% of cancers, including melanoma, breast cancer, hepatocellular carcinoma (HCC), and glioblastoma, but is absent in normal tissues except testicular germ cells .
- Prognostic Significance: In breast cancer, cytoplasmic and nuclear MAGE-1 expression correlates significantly with tumor size ($P = 0.018$) and lymph node metastasis ($P = 0.003–0.042$) .
- Therapeutic Role : MAGE-1 (62-70) has been used in dendritic cell (DC)-based vaccines, demonstrating induction of tumor-specific CTLs in HLA-A1$^+$ patients .
MAGE Family Antigens
MAGE-3 (MAGE-A3)
- Epitopes: The HLA-A1-restricted peptide EVDPIGHLY (MAGE-3 (112-120)) and HLA-A2-restricted nonamer FLWGPRALV are key immunogenic epitopes .
- Expression: Detected in 60% of melanomas and 69.4% of gastric cancers, surpassing MAGE-1 in prevalence .
- Clinical Utility : MAGE-3 is prioritized for vaccine development due to broader tumor expression and stronger HLA binding affinity compared to MAGE-1 .
MAGE-4 (MAGE-A4)
- Epitopes : Shares 83–88% sequence homology with MAGE-1 but shows reduced HLA-B44 binding efficiency (52–63% inhibition vs. MAGE-1’s 63%) .
- Expression: Limited data, but detected in subsets of lung and ovarian cancers .
MAGE-12
- Epitopes : Encodes an HLA-A2-binding peptide overlapping with MAGE-3, enhancing cross-reactive CTL responses .
Table 1: Expression Rates of MAGE-1 and Related Antigens in Human Cancers
*Varies by histological subtype.
Other Cancer-Testis Antigens
GAGE and BAGE
- Expression : In ovarian cancer, GAGE and BAGE are expressed in <27% of cases, significantly lower than MAGE-1/3 .
- Clinical Relevance: BAGE correlates with ascites in ovarian cancer ($P < 0.05$), but neither antigen matches MAGE-1’s prognostic utility .
NY-ESO-1
- Unlike MAGE-1, it is frequently co-expressed with MAGE-3, enabling combination vaccine strategies .
Structural and Functional Comparisons
Table 2: HLA Restrictions and Peptide Epitopes
Key Findings :
- MAGE-1 (62-70) demonstrates strong HLA-A1 binding, but MAGE-3 peptides exhibit broader HLA compatibility (e.g., HLA-A1, -A2, -Cw16) .
- MAGE-1’s HLA-A2-binding peptide (KVLEYVIKV) shows lower efficiency compared to MAGE-3’s FLWGPRALV .
Therapeutic Potential and Clinical Trials
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Overview
SPPS is the predominant method for synthesizing peptides like MAGE-1 (62-70). This technique involves sequential addition of protected amino acids to a growing peptide chain anchored on an insoluble resin support. The process is cyclical and consists of three main steps per amino acid addition:
- Attachment of the first amino acid to the solid resin via its C-terminal.
- Deprotection of the N-alpha protecting group (commonly Fmoc) to expose the amine for the next coupling.
- Coupling of the next protected amino acid to the free amine on the resin-bound peptide.
This cycle repeats until the full peptide sequence is assembled. After chain elongation, the peptide is cleaved from the resin, and all side-chain protecting groups are removed to yield the free peptide.
Key points in SPPS for MAGE-1 (62-70):
- The peptide is synthesized from the C-terminus to the N-terminus.
- Protecting groups are used to prevent side reactions on reactive side chains.
- Fmoc (9-fluorenylmethoxycarbonyl) is the common N-terminal protecting group, removed under basic conditions.
- Side chains are protected with groups stable under Fmoc deprotection but removable by acid cleavage at the end.
- The resin acts as a solid support and a protecting group for the C-terminus.
Protecting Groups and Deprotection Strategies
- Fmoc is widely used due to its mild removal conditions (typically 20% piperidine in DMF).
- Alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, improving synthesis efficiency and yield.
Cleavage and Final Deprotection
After completing the peptide assembly:
- The peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA).
- TFA also removes side-chain protecting groups simultaneously.
- Scavengers (e.g., water, triisopropylsilane) are added during cleavage to neutralize reactive byproducts and prevent side reactions.
Cleavage conditions for MAGE-1 (62-70):
| Cleavage Reagent | Purpose | Typical Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Cleaves peptide from resin and removes side-chain protections | 90-95% TFA, 1-3 hours at room temperature |
| Scavengers (e.g., water, TIS) | Prevents side reactions during cleavage | Included in cleavage cocktail |
Purification and Characterization
Post-cleavage, the crude peptide requires purification to remove truncated sequences and side products:
- High-Performance Liquid Chromatography (HPLC) is the gold standard for purification, exploiting hydrophobicity and charge differences.
- Other methods include size-exclusion and ion-exchange chromatography depending on peptide properties.
Purity and identity are confirmed by:
- Mass spectrometry (MS)
- Analytical HPLC
- Amino acid analysis
Solubility Considerations for MAGE-1 (62-70)
MAGE-1 (62-70) is a hydrophobic peptide, which can pose solubility challenges:
Summary Table of MAGE-1 (62-70) Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Resin Loading | Attach first protected amino acid to solid resin | Resin (e.g., polystyrene), protected AA | C-terminal anchoring |
| 2. N-terminal Deprotection | Remove Fmoc group to expose amine for coupling | 20% Piperidine in DMF or DBU | Faster deprotection with DBU possible |
| 3. Amino Acid Coupling | Couple next Fmoc-protected amino acid | Coupling reagents (e.g., HBTU, DIC) | Repeat cycle for each residue |
| 4. Side-chain Protection | Maintain side-chain protection during synthesis | Acid-labile groups (tBu, Boc) | Prevent side reactions |
| 5. Final Cleavage | Remove peptide from resin and side-chain protections | TFA + scavengers (water, TIS) | 1-3 hours at room temperature |
| 6. Purification | Purify crude peptide | HPLC, size-exclusion, ion-exchange | Ensures high purity |
| 7. Solubilization | Dissolve peptide for use | DMSO, DMF, or acetonitrile initially | Dilute with aqueous buffer after dissolution |
Research Findings and Optimization
- Use of DBU for Fmoc deprotection significantly reduces cycle times and improves yield by preventing incomplete deprotection.
- Aggregation during synthesis can slow deprotection; optimized protocols and solvents mitigate this effect.
- The purity of MAGE-1 (62-70) is critical for immunological assays, necessitating rigorous purification and characterization.
- Solid-phase synthesis allows automation and scalability, which is essential for producing sufficient quantities for research and clinical use.
Q & A
Q. How can researchers harmonize MAGE-1 (62-70) studies with emerging biomarkers (e.g., neoantigens, checkpoint inhibitors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
